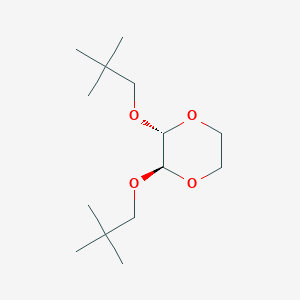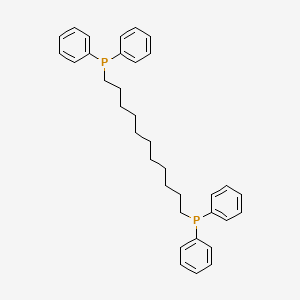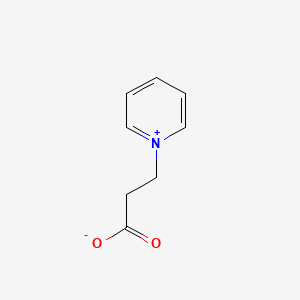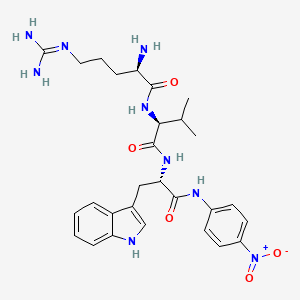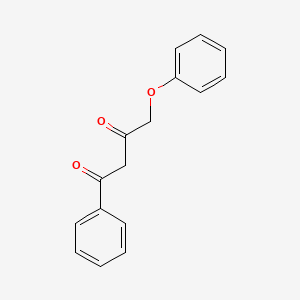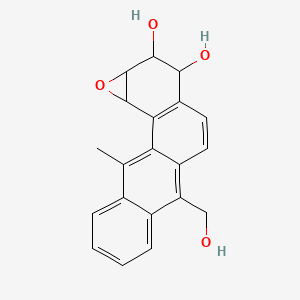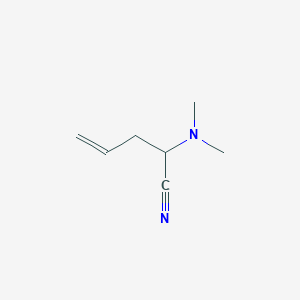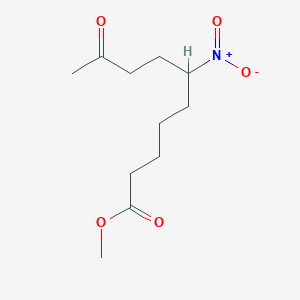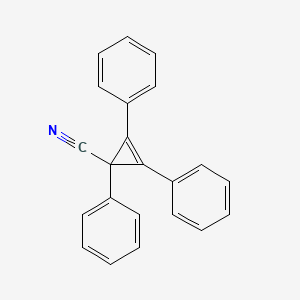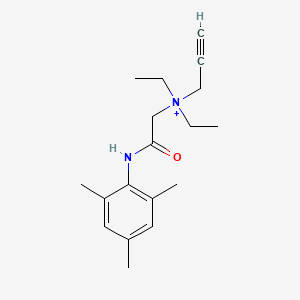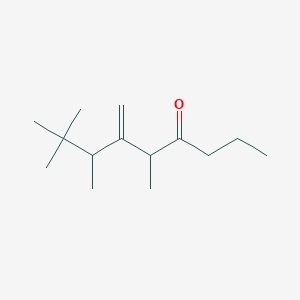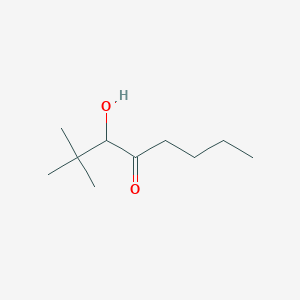
3-Hydroxy-2,2-dimethyloctan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,2-dimethyloctan-4-one is an organic compound with the molecular formula C10H20O2 It is a ketone with a hydroxyl group attached to the third carbon and two methyl groups attached to the second carbon of an octane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyloctan-4-one can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2-bromo-1,3-dimethylbenzene in the presence of aluminum chloride (AlCl3) to form intermediate products, which are then heated with concentrated sulfuric acid (H2SO4) at 90°C to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Hydroxy-2,2-dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethyloctanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyloctanol.
Substitution: Formation of 3-chloro-2,2-dimethyloctan-4-one.
科学研究应用
3-Hydroxy-2,2-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 3-Hydroxy-2,2-dimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
- 3-Hydroxy-2,2-dimethylbutan-4-one
- 3-Hydroxy-2,2-dimethylhexan-4-one
- 3-Hydroxy-2,2-dimethylheptan-4-one
Uniqueness
3-Hydroxy-2,2-dimethyloctan-4-one is unique due to its specific chain length and the presence of both hydroxyl and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
85083-66-5 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
3-hydroxy-2,2-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8(11)9(12)10(2,3)4/h9,12H,5-7H2,1-4H3 |
InChI 键 |
RDSZQKIJDOEYCC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
